Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate
Overview
Description
4-phenoxy-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester is an aromatic ether.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate, as a pyrimidine derivative, is significant in synthetic chemistry. An improved synthesis method for 4-aryl-5-pyrimidinecarboxylates, including this compound, was reported, highlighting its synthesis from s-triazine and ethyl benzoyl acetate or from ethyl 2-benzoyl-3-ethoxy-2-propenoate and guanidine (Breaux & Zwikelmaier, 1981). Another study demonstrated the synthesis and characterization of this compound, emphasizing its potential for antioxidant and radioprotective activities (Mohan et al., 2014).
Potential Applications in Nonlinear Optics
The pyrimidine ring's presence in DNA and RNA underlines its natural importance. Studies on phenyl pyrimidine derivatives, including this compound, indicate promising applications in medicine and nonlinear optics (NLO). Detailed structural, electronic, and optical analyses suggest the NLO character of these molecules, recommending their use in optoelectronic applications (Hussain et al., 2020).
Biological and Medicinal Research
Research on 4-arylpyrimidine derivatives, related to this compound, revealed their efficacy in anti-anoxic and anti-lipid peroxidation activities. One such derivative showed significant potency in reducing cerebral edema, comparable to vitamin E, suggesting potential cerebral protective properties (Kuno et al., 1993). Additionally, ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate, a derivative of this compound, was synthesized and displayed notable anti-bacterial, anti-fungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing it in a dry place and in a closed container (P402 + P404) .
Properties
IUPAC Name |
ethyl 4-phenoxy-2-phenylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-20-17(14-9-5-3-6-10-14)21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRZPWSCYIXPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.